molecular formula C14H12AuBr2S B14472873 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold CAS No. 65394-55-0

1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold

Cat. No.: B14472873
CAS No.: 65394-55-0
M. Wt: 569.1 g/mol
InChI Key: YXPOHISJHBSCHI-UHFFFAOYSA-N
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Description

1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is an organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzene ring substituted with benzylsulfanylmethyl and dibromo groups, along with a gold atom, which imparts distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold typically involves multiple steps. One common method includes the initial formation of 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a gold precursor, such as gold chloride, under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis reactions due to the presence of the gold atom.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold exerts its effects involves interactions with molecular targets and pathways. The gold atom can coordinate with various biological molecules, influencing cellular processes. For instance, in anticancer applications, the compound may inhibit specific enzymes or disrupt cellular signaling pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfanylmethyl)-2,3-dibromobenzene: Lacks the gold atom, resulting in different chemical properties and applications.

    1-(Benzylsulfanylmethyl)-2,3-dichlorobenzene;gold: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

1-(Benzylsulfanylmethyl)-2,3-dibromobenzene;gold is unique due to the presence of both bromine and gold atoms, which confer distinct reactivity and potential applications. The combination of these elements allows for versatile chemical modifications and interactions with biological systems, making it a valuable compound in research and industry.

Properties

CAS No.

65394-55-0

Molecular Formula

C14H12AuBr2S

Molecular Weight

569.1 g/mol

IUPAC Name

1-(benzylsulfanylmethyl)-2,3-dibromobenzene;gold

InChI

InChI=1S/C14H12Br2S.Au/c15-13-8-4-7-12(14(13)16)10-17-9-11-5-2-1-3-6-11;/h1-8H,9-10H2;

InChI Key

YXPOHISJHBSCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=C(C(=CC=C2)Br)Br.[Au]

Origin of Product

United States

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